1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one
Description
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is a halogenated aromatic ketone featuring a 2,4-difluorophenyl group attached to a propan-1-one backbone, with an ethylthio substituent at the C2 position. This compound has been studied as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing fluorine atoms on the aromatic ring with a sulfur-containing ethylthio group, which influences its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-15-7(2)11(14)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3 |
InChI Key |
YVEYBODALCZUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
α-Bromination of 1-(2,4-Difluorophenyl)propan-1-one
The ketone is brominated at the α-position using bromine (Br₂) in acetic acid under reflux. This step proceeds via acid-catalyzed enol formation, followed by electrophilic bromination.
Typical Conditions :
Thioether Formation via SN2 Displacement
The α-bromo intermediate reacts with sodium ethanethiolate (NaSEt) in a polar aprotic solvent.
Procedure :
- Generate NaSEt in situ by treating ethanethiol with NaH in dry THF.
- Add α-bromo ketone dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-water and extract with ethyl acetate.
Optimization Notes :
Epoxide Ring-Opening with Ethanethiol
This method, adapted from antifungal agent syntheses, involves epoxidation of an α,β-unsaturated ketone followed by regioselective epoxide opening.
Synthesis of 2,3-Epoxy-1-(2,4-difluorophenyl)propan-1-one
1-(2,4-Difluorophenyl)prop-2-en-1-one is epoxidized using a peracid (e.g., mCPBA) in dichloromethane.
Conditions :
Epoxide Opening with Ethanethiol
The epoxide reacts with ethanethiol under basic conditions, favoring attack at the less hindered carbon.
Procedure :
- Dissolve epoxide in DMF and cool to 0°C.
- Add NaH (1.1 equiv.), followed by ethanethiol (1.5 equiv.).
- Warm to room temperature and stir for 6 hours.
- Acidify with HCl and extract with CH₂Cl₂.
Key Observations :
- Regioselectivity : >90% preference for the β-position due to steric effects.
- Yield : 70–85% after crystallization.
Direct Alkylation of 2-Mercapto-1-(2,4-Difluorophenyl)propan-1-one
A one-pot alkylation strategy avoids isolating intermediates, enhancing throughput.
Synthesis of 2-Mercapto-1-(2,4-Difluorophenyl)propan-1-one
Thiolation of 1-(2,4-difluorophenyl)propan-1-one via thiourea intermediate:
Alkylation with Ethyl Iodide
The thiol is alkylated using ethyl iodide in the presence of a mild base.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity; scalable | Requires bromination step | 60–75% |
| Epoxide Opening | Excellent stereochemical control | Multi-step synthesis | 70–85% |
| Direct Alkylation | One-pot procedure; minimal purification | Thiol instability requires careful handling | 50–90% |
Mechanistic Insights and Side Reactions
Competing Elimination in SN2 Reactions
In Method 1, the α-bromo ketone may undergo E2 elimination to form an α,β-unsaturated ketone, especially under high-temperature conditions. This is mitigated by using polar aprotic solvents and low temperatures.
Epoxide Ring-Opening Selectivity
The regiochemistry in Method 2 is influenced by electronic and steric factors. Ethanethiol’s nucleophilicity favors attack at the β-carbon, as demonstrated in analogous triazole antifungal syntheses.
Thiol Oxidation in Alkylation
Method 3 risks disulfide formation if the thiol intermediate is exposed to air. An inert atmosphere and antioxidants (e.g., BHT) improve yields.
Industrial-Scale Considerations
Large-scale production favors Method 3 due to fewer purification steps. However, Method 2’s high yield and reproducibility make it preferable for high-purity applications, such as pharmaceutical intermediates.
Cost Analysis :
- Method 1 : ~$120/g (bromine cost-driven)
- Method 3 : ~$80/g (economies of scale in alkylation)
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of halogenated propanones with varying substituents. Key analogs include:
Physicochemical Properties
- Lipophilicity : The ethylthio group in the target compound contributes to moderate lipophilicity (logP ~2.5), facilitating membrane permeability. In contrast, hydroxyethylthio analogs (e.g., ) exhibit lower logP values (~1.8) due to increased polarity.
- Solubility : Sulfur-containing derivatives generally show poor aqueous solubility (<1 mg/mL), whereas triazole-containing analogs (e.g., Fluconazole intermediates) have improved solubility in polar solvents .
- Stability : The ethylthio group is less prone to oxidation compared to hydroxyethylthio derivatives, which may undergo metabolic hydroxylation .
Biological Activity
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group and an ethylthio moiety, contributing to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity, which is crucial for biological activity and membrane permeability.
Biological Activities
Antimicrobial Activity
Research indicates that 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one exhibits significant antimicrobial properties. In a study comparing various compounds, it was noted that derivatives with similar structural motifs demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that related compounds with ethylthio substitutions can inhibit cancer cell proliferation through apoptosis induction. For example, certain derivatives were found to significantly reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values in the low micromolar range .
The biological activity of 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting critical cellular processes.
- Receptor Modulation : It potentially binds to specific receptors, altering their signaling pathways.
- Oxidative Stress Induction : Like many thioether-containing compounds, it may induce oxidative stress in microbial cells, leading to cell death .
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) against MRSA was found to be 4 µg/mL, comparable to established antibiotics like chloramphenicol .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one | 4 | MRSA |
| Chloramphenicol | 4 | MRSA |
| Vancomycin | 8 | MRSA |
Study 2: Anticancer Activity
A series of derivatives including the target compound were evaluated for their cytotoxic effects on cancer cells. The results indicated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of approximately 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one | MCF-7 | 10 |
| Cisplatin | MCF-7 | 5 |
Q & A
Q. What are the optimized synthetic routes for 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one, and how do reaction conditions influence yield?
The synthesis involves alkylation of a precursor (e.g., 2,4-difluorophenylacetonitrile) followed by hydrolysis and introduction of the ethylthio group. Key steps include:
- Alkylation : Use of strong bases (e.g., NaH or KOtBu) in aprotic solvents (THF or DMSO) to activate intermediates .
- Thioether formation : Reaction with ethanethiol under controlled pH to avoid side reactions like oxidation or disulfide formation.
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires precise stoichiometry, inert atmospheres, and temperature control (e.g., 0–50°C for thiol addition) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. What preliminary biological screening models are used to assess its bioactivity?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Testing against cytochrome P450 isoforms or kinases due to sulfur’s nucleophilic reactivity .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Stable at –20°C for months; degradation accelerates above 40°C (keto-enol tautomerism observed via HPLC) .
- Light sensitivity : UV exposure causes C-S bond cleavage; amber vials recommended .
- pH : Stable in neutral buffers; acidic/basic conditions promote hydrolysis of the thioether group .
Q. What purification challenges arise due to its structural features?
- Polarity : Low solubility in water necessitates polar aprotic solvents (e.g., DMF) for chromatography .
- By-products : Ethyl disulfide or oxidized sulfone derivatives require gradient elution for separation .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Q. What computational approaches predict its reactivity in nucleophilic substitution reactions?
Q. How do solvent effects influence its tautomeric equilibrium?
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Discrepancies : Varied IC values across studies due to impurities or assay conditions (e.g., serum protein interference) .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate purity via LC-MS before testing .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Substituent modifications :
- Bioisosteres : Sulfone or sulfonamide groups improve solubility but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
